Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride

CAS No.: 350480-54-5

Cat. No.: VC2869329

Molecular Formula: C10H13Cl2NO3

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350480-54-5 |

|---|---|

| Molecular Formula | C10H13Cl2NO3 |

| Molecular Weight | 266.12 g/mol |

| IUPAC Name | methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClNO3.ClH/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |

| Standard InChI Key | HGDPHQRPQZIWNL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl.Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl.Cl |

Introduction

Chemical Properties and Structure

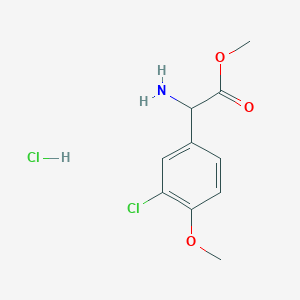

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride is characterized by its molecular formula C10H13Cl2NO3 and a molecular weight of 266.12 g/mol. It is registered with the CAS number 350480-54-5 . The compound consists of several key structural elements that contribute to its chemical properties:

-

An amino group at the alpha position to the carboxylate ester

-

A chloro-substituted aromatic ring (at position 3)

-

A methoxy group (at position 4 of the aromatic ring)

-

A methyl ester functional group

-

The hydrochloride salt form, which enhances water solubility

The compound's structure facilitates various interactions in biological systems, particularly through its amino group which can form hydrogen bonds with biological macromolecules. Meanwhile, the chloro and methoxy groups enhance hydrophobic interactions, potentially influencing binding affinity to target molecules.

Physical Characteristics

As a hydrochloride salt, this compound typically presents as a crystalline solid with improved stability and solubility characteristics compared to its free base form. The salt formation is particularly important for pharmaceutical applications, as it enhances the compound's bioavailability and handling properties.

Synthesis and Preparation Methods

The synthesis of Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride typically involves a two-step process:

Esterification of the Parent Acid

The primary synthetic route begins with the esterification of 2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid with methanol. This reaction generally requires a strong acid catalyst, commonly hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion to the ester product.

Salt Formation

Following esterification, the product is converted to its hydrochloride salt form. This step typically involves treating the free base with hydrogen chloride in an appropriate organic solvent, resulting in precipitation of the hydrochloride salt. This process enhances the compound's stability and solubility properties.

The synthesis route can be represented as follows:

-

2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid + methanol → Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate (in presence of acid catalyst)

-

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate + HCl → Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride

Applications in Scientific Research

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride has found significant applications primarily in research environments, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties make it valuable for various research purposes:

Pharmaceutical Research

The compound serves as an important intermediate in drug discovery and development processes. Its distinctive functional groups allow for further modifications, making it a valuable building block for the synthesis of more complex bioactive molecules.

Structure-Activity Relationship Studies

The compound's well-defined structure makes it useful for structure-activity relationship (SAR) studies, where researchers investigate how specific structural modifications affect biological activity. These studies are crucial for understanding the mechanisms of action of potential drug candidates and optimizing their efficacy.

Chemical Probe Development

As a chemical probe, this compound can be used to investigate biological systems and pathways. The presence of specific functional groups allows for selective interactions with biological targets, providing insights into their functions and potential therapeutic interventions.

Comparison with Similar Compounds

Structural Analogues

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride shares structural similarities with several compounds, but differs in specific aspects:

-

Methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate hydrochloride: Differs in the position of the chloro substituent on the aromatic ring (position 2 instead of 3)

-

Methyl 2-amino-2-(3-chlorophenyl)acetate: Lacks the methoxy group at position 4 of the aromatic ring

-

The free base form (non-hydrochloride salt): Has different solubility and stability properties

These structural differences can significantly influence the reactivity, biological activity, and pharmacokinetic properties of these compounds.

Comparative Reactivity

The reactivity of Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride is influenced by its specific substituents:

Data Tables

Physical and Chemical Properties

Structural Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride | C10H13Cl2NO3 | 266.12 g/mol | Reference compound |

| Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate (free base) | C10H12ClNO3 | 229.66 g/mol | Lacks HCl salt |

| Methyl 2-amino-2-(3-chlorophenyl)acetate | C9H10ClNO2 | 199.63 g/mol | Lacks methoxy group |

Research Applications

Current Research Areas

As a research compound, Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride finds applications in several scientific domains:

-

Medicinal chemistry for the development of new therapeutic agents

-

Organic synthesis as a versatile building block

-

Pharmacological studies to understand biochemical processes

-

Structure-activity relationship investigations

Future Research Directions

Future research involving this compound may focus on:

-

Exploring its potential as a precursor for developing novel therapeutic agents

-

Investigating its interactions with specific biological targets

-

Developing more efficient synthetic routes for its preparation

-

Exploring the effects of structural modifications on its biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume